molecular formula C3H7NO3 B155222 Isopropyl nitrate CAS No. 1712-64-7

Isopropyl nitrate

Cat. No.: B155222
CAS No.: 1712-64-7
M. Wt: 105.09 g/mol
InChI Key: GAPFWGOSHOCNBM-UHFFFAOYSA-N
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Description

Isopropyl nitrate is an organic compound with the chemical formula C₃H₇NO₃. It is a colorless liquid that is primarily used as a diesel cetane improver and a low-sensitivity explosive. The compound is highly flammable and burns with a nearly invisible flame .

Mechanism of Action

Target of Action

Isopropyl nitrate, like other organic nitrates, primarily targets the vascular smooth muscle cells . The compound’s primary role is to act as a potent vasodilator .

Mode of Action

The mode of action of this compound involves metabolic activation of the nitrate group to produce nitric oxide . Nitric oxide then activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels . The increase in cGMP leads to dephosphorylation of myosin light chains, resulting in smooth muscle relaxation .

Biochemical Pathways

The biochemical pathway affected by this compound is the nitric oxide-cGMP pathway . The increase in cGMP levels leads to a series of downstream effects, including vasodilation and a decrease in blood pressure .

Pharmacokinetics

It is known that organic nitrates, in general, have a rapid onset of action due to their lipophilic nature, which allows them to easily cross biological membranes . The duration of action of organic nitrates is governed by their pharmacokinetics .

Result of Action

The primary result of this compound’s action is vasodilation, leading to a decrease in blood pressure . This can provide rapid relief from conditions such as angina pectoris . This compound can also cause side effects such as hypotension, headache, and flushing of the face .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is extremely flammable and can decompose and explode under prolonged exposure to fire or heat . Therefore, the storage and handling conditions can significantly influence the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

It is known that Isopropyl nitrate is a volatile liquid that is absorbed through the lungs, gastrointestinal tract, and mucosae . Its toxic effects are mediated through indirect oxidation of a ferrous iron of hemoglobin (Fe 2+) to ferric iron (Fe 3+) to produce methemoglobin .

Cellular Effects

It is known that inhalants such as alkyl nitrites, which include this compound, are vasodilators: chemicals that dilate the blood vessels throughout the body . This is why the use of this compound can cause a rapid onset of symptoms such as lightheadedness .

Molecular Mechanism

It is known that the toxic effects of this compound are mediated through the indirect oxidation of a ferrous iron of hemoglobin (Fe 2+) to ferric iron (Fe 3+) to produce methemoglobin .

Temporal Effects in Laboratory Settings

It is known that this compound is a low-sensitivity explosive, with a detonation velocity of approximately 5400 m/s .

Dosage Effects in Animal Models

It is known that alkyl nitrites may impair motor coordination and induce neurotoxicity, particularly on learning and memory function .

Metabolic Pathways

It is known that this compound is a volatile liquid that is absorbed through the lungs, gastrointestinal tract, and mucosae .

Transport and Distribution

It is known that this compound is a volatile liquid that is absorbed through the lungs, gastrointestinal tract, and mucosae .

Subcellular Localization

It is known that this compound is a volatile liquid that is absorbed through the lungs, gastrointestinal tract, and mucosae .

Preparation Methods

Isopropyl nitrate can be synthesized through several methods:

    Silver Nitrate-Alkyl Halide Reaction: This involves the reaction of silver nitrate with an alkyl halide.

    Nitration by Mixed Acids: This method uses a mixture of nitric acid and sulfuric acid to nitrate isopropanol.

    Inert Adsorption Nitration: This involves the nitration of isopropanol in the presence of an inert adsorbent

    Industrial Production: In industrial settings, this compound is typically prepared by nitrating isopropanol with nitric acid at 100°C in the presence of urea and ammonium nitrate.

Chemical Reactions Analysis

Isopropyl nitrate undergoes various chemical reactions:

Scientific Research Applications

Isopropyl nitrate has several applications in scientific research:

Comparison with Similar Compounds

Isopropyl nitrate is similar to other organic nitrates such as:

  • Isobutyl Nitrate
  • Methyl Nitrate
  • Ethyl Nitrate
  • n-Propyl Nitrate
  • Isopentyl Nitrate

Compared to these compounds, this compound is unique due to its specific use as a diesel cetane improver and its relatively low sensitivity as an explosive .

Properties

IUPAC Name

propan-2-yl nitrate
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InChI

InChI=1S/C3H7NO3/c1-3(2)7-4(5)6/h3H,1-2H3
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InChI Key

GAPFWGOSHOCNBM-UHFFFAOYSA-N
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Canonical SMILES

CC(C)O[N+](=O)[O-]
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Molecular Formula

C3H7NO3
Record name ISOPROPYL NITRATE
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DSSTOX Substance ID

DTXSID5061908
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Molecular Weight

105.09 g/mol
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Physical Description

Isopropyl nitrate appears as a clear colorless liquid with a pleasant odor. May spontaneously decompose and explode under prolonged exposure to fire or heat. Denser than water and insoluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion., Clear colorless liquid with a pleasant odor; [CAMEO]
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Record name Isopropyl nitrate
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Vapor Pressure

34.1 [mmHg]
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CAS No.

1712-64-7
Record name ISOPROPYL NITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of isopropyl nitrate?

A1: this compound has the molecular formula C3H7NO3 and a molecular weight of 105.09 g/mol. []

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Researchers have employed a range of spectroscopic techniques to study this compound, including:* Infrared (IR) spectroscopy to analyze vibrational frequencies and identify functional groups. [, , ]* Ultraviolet-visible (UV-Vis) spectroscopy to determine absorption cross-sections and investigate electronic transitions. [, , ]* Raman spectroscopy to study vibrational modes and molecular structure. []* Mass spectrometry (MS) to identify decomposition products and study reaction mechanisms. [, , , ]

Q3: How does the structure of this compound influence its vibrational spectrum?

A3: The presence of the nitro group (-ONO2) in this compound significantly influences its vibrational spectrum. Resonance Raman studies have shown that excitation within the π−π* absorption band of the -ONO2 group leads to selective enhancement of vibrational modes associated with this chromophore. []

Q4: What are the key structural features of this compound?

A4: this compound consists of an isopropyl group (CH3)2CH- bonded to a nitrate group -ONO2. The molecule can exist in different conformations due to rotation around the C-O and C-C bonds, with the TG and GT conformers being energetically favorable. []

Q5: What is the primary decomposition pathway of this compound at elevated temperatures?

A5: The thermal decomposition of this compound primarily proceeds through homolytic cleavage of the O-NO2 bond, yielding an isopropoxy radical ((CH3)2CHO) and nitrogen dioxide (NO2). This initial step is followed by further radical reactions leading to a complex mixture of products. [, , , ]

Q6: How does the presence of aluminum affect the thermal decomposition of this compound?

A6: Studies have shown that the addition of aluminum to this compound lowers the peak decomposition temperature and reduces the apparent activation energy for the decomposition process. This effect is attributed to the catalytic role of aluminum in facilitating the decomposition reaction. []

Q7: What is the role of isopropyl nitrite in the pyrolysis of this compound?

A7: Molecular beam mass spectrometry studies have identified isopropyl nitrite as a stable intermediate in the pyrolysis of this compound at temperatures up to 490 K. It subsequently undergoes further dissociation or reactions with methyl radicals and nitric oxide, contributing to the complex product distribution observed. []

Q8: How does the decomposition of this compound in the aqueous phase differ from its gas-phase decomposition?

A8: In contrast to the gas-phase photolysis, where this compound primarily releases NOx, aqueous-phase photolysis predominantly leads to the direct formation of nitrous acid (HONO). This finding highlights the distinct reactivity of this compound in different environmental compartments. []

Q9: What are the primary applications of this compound?

A9: this compound is primarily used as:

  • A cetane improver in diesel fuels to enhance combustion efficiency and reduce ignition delay. [, , ]
  • A component in liquid monopropellants for specialized applications, such as anaerobic internal combustion engines. []
  • A component in thermobaric mixtures, often in conjunction with metal powders, for their enhanced explosive properties. []

Q10: How does the presence of this compound impact the performance of propellants?

A10: The addition of this compound to propellants can have varying effects depending on the specific propellant formulation. Studies have shown that it can:

  • Reduce the combustion velocity and prolong the combustion time of triple-base propellants. [, ]
  • Lower the critical initiation energy and increase the detonation pressure and velocity in fuel-air explosives when combined with RDX. []

Q11: What are the potential advantages of using this compound in anaerobic internal combustion engines?

A11: this compound's ability to undergo self-decomposition makes it suitable for anaerobic combustion engines, offering potential advantages such as:

  • Simplified engine design due to the absence of an air intake system. []
  • Operation in oxygen-deficient environments. []

Q12: What are the main environmental concerns associated with this compound?

A12: As a volatile organic compound, this compound can contribute to the formation of ground-level ozone and photochemical smog. Its release into the atmosphere can also lead to the formation of nitrates in rainwater, potentially impacting ecosystems. []

Q13: How does the atmospheric fate of this compound differ from that of other alkyl nitrates?

A13: While photolysis is the dominant atmospheric removal process for many alkyl nitrates, the atmospheric lifetime of this compound is significantly influenced by its reaction with hydroxyl radicals (OH). This reaction leads to the formation of acetone and other products, contributing to the complex atmospheric chemistry of nitrates. [, ]

Q14: How have computational methods been used to study this compound?

A14: Computational chemistry has played a crucial role in understanding the properties and behavior of this compound:

  • Density Functional Theory (DFT) calculations have been used to optimize molecular geometries, analyze electronic structures, and calculate vibrational frequencies. [, ]
  • Ab initio methods, such as MP2 and CCSD(T), have been employed to obtain accurate energy values for reaction pathways and intermediates. []
  • The Polarizable Continuum Model (PCM) has been used to study the influence of solvation effects on reaction mechanisms. []

Q15: Have there been any Structure-Activity Relationship (SAR) studies conducted on this compound or related compounds?

A15: SAR studies have been conducted on organic nitrates, including this compound, to understand the impact of structural modifications on their reactivity with hydroxyl radicals. These studies have shown that the presence of the nitrate group significantly deactivates the adjacent carbon atoms towards OH attack, influencing their atmospheric degradation. []

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